2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole
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Description
2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a useful research compound. Its molecular formula is C17H17N3S2 and its molecular weight is 327.46. The purity is usually 95%.
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Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms and two heteroatoms, nitrogen and sulfur . They are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Target of Action
The targets of thiazoles can vary greatly depending on the specific compound and its substituents. They can interact with a wide range of biological targets, inducing various biological effects .
Mode of Action
The mode of action of thiazoles also depends on the specific compound. Generally, they interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For example, some thiazoles have been found to inhibit α-amylase, which plays a role in the breakdown of large, complex carbohydrates into smaller molecules .
Result of Action
The results of thiazole action can include effects at the molecular and cellular levels, such as the inhibition of key enzymes or the disruption of cell membrane integrity .
Action Environment
The action of thiazoles can be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target .
Properties
IUPAC Name |
2,4-dimethyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-11-6-4-5-7-14(11)10-21-16-9-8-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHINHQVXOYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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